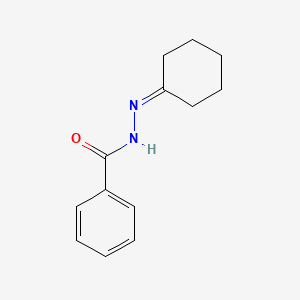

N-苯基丙烷-1,2-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-Phenylpropane-1,2-diamine derivatives has been explored in several studies. For example, a novel three-component reaction catalyzed by dirhodium(II) acetate was reported for the highly diastereoselective synthesis of 1,2-diamines, indicating a method for constructing N-Phenylpropane-1,2-diamine structures through carbon-carbon bond formation involving an ammonium ylide intermediate (Wang et al., 2003).

Molecular Structure Analysis

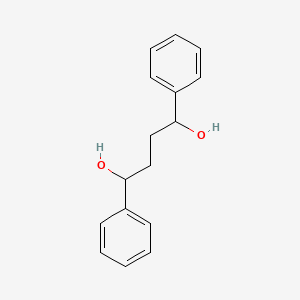

Structural studies of N-Phenylpropane-1,2-diamine and its derivatives provide insights into their molecular configuration and the impact on their properties. For instance, the crystal structure analysis of certain diamine derivatives reveals details about their molecular geometry and how it affects their reactivity and interactions (Kliegel et al., 1992).

Chemical Reactions and Properties

N-Phenylpropane-1,2-diamines participate in various chemical reactions, contributing to their versatile chemical properties. For example, they have been used in calcimimetic reactions acting on the calcium sensing receptor, illustrating their potential in biochemical applications (Dauban et al., 2000).

Physical Properties Analysis

The physical properties of N-Phenylpropane-1,2-diamine compounds, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are often determined through experimental studies and contribute to the understanding of how these compounds can be utilized in various fields.

Chemical Properties Analysis

The chemical properties of N-Phenylpropane-1,2-diamines, including reactivity, acidity/basicity, and the ability to form complexes with metals, are essential for their application in catalysis, materials science, and organic synthesis. The electrochemical synthesis of derivatives has been explored, offering a mild and regioselective protocol for their preparation and highlighting their reactivity and potential for further functionalization (Sharafi-kolkeshvandi et al., 2016).

科学研究应用

钙模拟性质

N-苯基丙烷-1,2-二胺衍生物表现出钙模拟性质。例如,N1-芳基磺酰基-N2-(1-芳基)乙基-3-苯基丙烷-1,2-二胺显示出对表达钙传感受体 (CaSR) 的 CHO 细胞中 [3H]IP 产生的显着刺激。这表明它们在调节钙传感受体中的潜在作用,这可能对钙稳态和相关疾病产生影响 (Dauban 等,2000)。

手性胺的合成

N-苯基丙烷-1,2-二胺衍生物用于合成手性胺。例如,化合物 l-3-苯基丙烷-1,2-二胺 (dapp) 由 l-苯丙氨酸合成,然后用于与潜在的 DNA 切割机制的复杂离子结合 (Robertson 等,2004)。

抗肿瘤活性

1,2-二氨基-1-苯基丙烷的衍生物显示出作为抗肿瘤剂的希望。已经探索了它们的合成和对 MCF-7 乳腺癌细胞系的影响,表明这些化合物在癌症治疗中的潜力 (Gust 等,1997)。

不对称反应中的催化

N-苯基丙烷-1,2-二胺衍生物用于不对称反应的催化中。它们已被用作构建咪唑啉环的构建块,证明了它们在催化亨利反应等反应中的效用,具有不同程度的对映选择性 (Tydlitát 等,2015)。

金属催化的反应

含有 N-苯基丙烷-1,2-二胺的化合物在金属催化的反应中充当配体。这些反应对于产生存在于各种天然产物和药物制剂中的结构非常重要,并且展示了这些二胺在合成和催化中的多种应用 (Cardona & Goti, 2009)。

抑制氨基肽酶 N

N-苯基丙烷-1,2-二胺的某些衍生物对氨基肽酶 N (APN) 表现出有效的抑制活性,APN 是一种参与肿瘤侵袭和转移的酶。这表明它们在癌症研究和治疗中的潜在用途 (Shang 等,2009)。

安全和危害

未来方向

属性

IUPAC Name |

1-N-phenylpropane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQLRGJXXXBNMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307701 |

Source

|

| Record name | N-PHENYLPROPANE-1,2-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenylpropane-1,2-diamine | |

CAS RN |

6499-72-5 |

Source

|

| Record name | NSC194594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-PHENYLPROPANE-1,2-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)

![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)

![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)

![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)